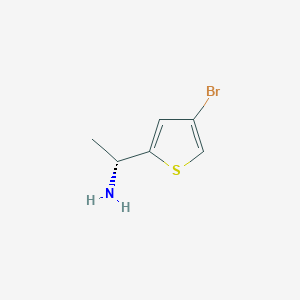

(R)-1-(4-Bromothiophen-2-yl)ethan-1-amine

説明

Significance of Chiral Amines as Synthetic Intermediates

Chiral amines are indispensable components in the synthesis of a vast array of biologically active molecules and complex organic structures. nih.gov They serve as crucial intermediates in the production of many pharmaceuticals, with estimates suggesting that approximately 40-45% of small-molecule drugs contain a chiral amine fragment. nih.govacs.org The specific three-dimensional arrangement, or stereochemistry, of these amines is often critical for their biological function, as different enantiomers (non-superimposable mirror images) of a molecule can exhibit vastly different pharmacological activities. openaccessgovernment.org For instance, one enantiomer might be a potent therapeutic agent, while the other could be inactive or even cause harmful side effects. openaccessgovernment.org

Beyond their role as integral parts of final products, chiral amines are also widely employed as resolving agents to separate racemic mixtures, as chiral auxiliaries to control the stereochemical outcome of reactions, and as ligands in asymmetric catalysis. sigmaaldrich.comsigmaaldrich.com Their ability to induce chirality makes them powerful tools for chemists seeking to synthesize enantiomerically pure compounds.

Overview of Brominated Thiophene (B33073) Derivatives in Heterocyclic Chemistry

Brominated thiophene derivatives are versatile reagents in heterocyclic chemistry due to the reactivity of the carbon-bromine bond. iust.ac.ir The bromine atom can be readily displaced or involved in a variety of coupling reactions, such as Suzuki-Miyaura and Stille couplings, allowing for the introduction of diverse functional groups onto the thiophene ring. This functionalization is a key strategy for modifying the electronic and steric properties of thiophene-based molecules.

The position of the bromine atom on the thiophene ring significantly influences its reactivity. Halogenation of thiophene occurs readily, and specific isomers like 2-bromo- and 2,5-dibromothiophene (B18171) can be synthesized under controlled conditions. iust.ac.ir These brominated intermediates serve as precursors for a wide range of more complex thiophene-containing structures, including polymers and pharmacologically active compounds. rsc.org For example, 2,5-dibromothiophene is a known starting material in the synthesis of some non-steroidal anti-inflammatory drugs. studysmarter.co.uk

Historical Context of Enantioselective Synthesis of Chiral Heteroaryl Amines

The development of methods for the enantioselective synthesis of chiral heteroaryl amines has been a major focus of research in organic chemistry for several decades. Initially, the primary method for obtaining enantiomerically pure amines was through the resolution of racemic mixtures, a process that is often inefficient as it discards half of the material. sigmaaldrich.com

The quest for more efficient and atom-economical methods led to the development of asymmetric synthesis. A significant breakthrough came with the advent of transition metal-catalyzed asymmetric hydrogenation of prochiral imines and enamines. acs.orgbartleby.com This approach utilizes chiral metal complexes to stereoselectively reduce the C=N double bond, yielding chiral amines with high enantiomeric purity. Over the years, a wide variety of chiral ligands and metal catalysts have been developed, enabling the synthesis of a broad spectrum of chiral amines. nih.gov

More recently, biocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral amines. rochester.eduacs.org Enzymes such as transaminases and lipases offer high selectivity and operate under mild reaction conditions, providing a sustainable alternative to traditional chemical methods. sigmaaldrich.com Engineered enzymes have further expanded the scope of biocatalytic amination reactions. acs.orgnih.gov

Research Landscape Surrounding (R)-1-(4-Bromothiophen-2-yl)ethan-1-amine

(R)-1-(4-Bromothiophen-2-yl)ethan-1-amine is a specific chiral amine that combines the features of a brominated thiophene and a chiral amino group. Its research landscape is primarily situated within the context of its utility as a specialized building block in synthetic organic chemistry. The presence of the bromine atom at the 4-position and the chiral amine at the 2-position of the thiophene ring makes it a valuable intermediate for the synthesis of complex, polysubstituted thiophene derivatives with a defined stereocenter.

The synthesis of this particular compound and its analogs often involves asymmetric reduction of the corresponding ketone, 1-(4-bromothiophen-2-yl)ethanone, or through enzymatic resolution. The primary interest in this and similar compounds lies in their potential incorporation into larger molecules with specific biological or material properties. The bromine atom provides a handle for further chemical modification, while the chiral amine group can be crucial for biological recognition or for directing the stereochemistry of subsequent reactions.

Below is a data table summarizing some of the key properties of (R)-1-(4-Bromothiophen-2-yl)ethan-1-amine and its precursor.

| Property | (R)-1-(4-Bromothiophen-2-yl)ethan-1-amine | 1-(4-Bromothiophen-2-yl)ethanone |

| Molecular Formula | C6H8BrNS | C6H5BrOS |

| Molecular Weight | 206.10 g/mol | 205.07 g/mol |

| CAS Number | 1212816-88-0 | 7209-11-2 |

| Physical Form | Liquid | Liquid |

| Purity | Typically ≥95% | Typically ≥98% |

This data is compiled from various chemical supplier and database sources. cymitquimica.commatrix-fine-chemicals.comsigmaaldrich.com

The research surrounding this compound is often found in the context of developing new synthetic methodologies or in the synthesis of novel compounds for screening in drug discovery programs or for applications in materials science.

Structure

3D Structure

特性

IUPAC Name |

(1R)-1-(4-bromothiophen-2-yl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrNS/c1-4(8)6-2-5(7)3-9-6/h2-4H,8H2,1H3/t4-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXVSYXUKBUXMHZ-SCSAIBSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CS1)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=CS1)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Characterization and Elucidation of R 1 4 Bromothiophen 2 Yl Ethan 1 Amine

Determination of Absolute Configuration

The absolute configuration of a chiral molecule describes the spatial arrangement of its atoms or groups of atoms. For (R)-1-(4-Bromothiophen-2-yl)ethan-1-amine, establishing the (R)-configuration at the chiral carbon is paramount. This is typically achieved through a combination of crystallographic and spectroscopic techniques.

X-ray single-crystal diffraction is an unambiguous and powerful technique for determining the absolute configuration of a crystalline compound. nih.gov This method involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The way X-rays are scattered by the electron clouds of the atoms allows for the precise mapping of their positions in three-dimensional space, revealing the molecule's complete connectivity and stereochemistry.

For the absolute configuration of (R)-1-(4-Bromothiophen-2-yl)ethan-1-amine to be determined, a suitable single crystal of a salt form, often with a chiral acid, is prepared. The analysis of the diffraction data provides the spatial coordinates of each atom, including the bromine, sulfur, nitrogen, and carbon atoms of the chiral center. The Flack parameter, derived from the X-ray data, is a critical value in confirming the absolute stereochemistry of a chiral, non-racemic crystal. A value close to zero for the correct enantiomer confirms the assigned configuration. mdpi.com

Table 1: Illustrative Crystallographic Data for a Chiral Amine Salt

| Parameter | Value |

| Empirical Formula | C₁₂H₁₄BrCl₂NOS |

| Formula Weight | 379.18 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Flack Parameter | 0.02(3) |

Note: This table represents typical data obtained from an X-ray crystallographic analysis of a chiral amine salt and is for illustrative purposes.

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. Circular Dichroism (CD) spectroscopy is a prominent method within this category used to investigate the stereochemical features of chiral compounds. A CD spectrum plots the difference in absorption of left and right circularly polarized light against the wavelength. The resulting spectrum, with its characteristic positive and negative bands (Cotton effects), is unique to a specific enantiomer.

The absolute configuration of (R)-1-(4-Bromothiophen-2-yl)ethan-1-amine can be assigned by comparing its experimental CD spectrum with the spectrum of a closely related compound of a known absolute configuration. Alternatively, the experimental spectrum can be compared with a theoretically calculated CD spectrum using quantum chemical methods. A good correlation between the experimental and calculated spectra can provide strong evidence for the assigned absolute configuration.

Stereochemical Purity and Enantiomeric Excess Determination (e.g., Chiral HPLC)

The stereochemical purity, or enantiomeric excess (ee), of a sample of a chiral compound is a measure of the degree to which one enantiomer is present in excess of the other. Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the enantiomeric excess of chiral compounds like (R)-1-(4-Bromothiophen-2-yl)ethan-1-amine. scholaris.camdpi.com

This method utilizes a chiral stationary phase (CSP) within the HPLC column. The CSP is composed of a chiral selector that interacts diastereomerically with the two enantiomers of the analyte. These differing interactions lead to different retention times for the (R)- and (S)-enantiomers, allowing for their separation and quantification. The enantiomeric excess is calculated from the relative areas of the two peaks in the chromatogram. semanticscholar.orgnih.gov

Table 2: Example Chiral HPLC Method for Enantiomeric Excess Determination

| Parameter | Condition |

| Column | Chiralpak AD-H |

| Mobile Phase | Hexane/Isopropanol (90:10) with 0.1% Diethylamine |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (R)-enantiomer | 8.5 min |

| Retention Time (S)-enantiomer | 10.2 min |

| Enantiomeric Excess | >99% ee |

Note: This table provides an illustrative example of chiral HPLC conditions for the separation of enantiomers of a primary amine.

Conformational Analysis and Isomerism (e.g., E/Z Isomers of Precursors)

For instance, the synthesis of this amine might proceed through a precursor containing a carbon-carbon or carbon-nitrogen double bond, such as a chalcone (B49325) or an imine. nih.govuomphysics.net The geometry of this double bond (E or Z) can influence the stereochemical outcome of subsequent reactions. The characterization of these precursors using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray diffraction is crucial to ensure the correct isomeric form is used in the synthesis. The coupling constants in ¹H NMR can often distinguish between E and Z isomers, while X-ray diffraction provides definitive proof of the geometry in the solid state. uomphysics.net

Reactivity and Synthetic Transformations Involving R 1 4 Bromothiophen 2 Yl Ethan 1 Amine

Reactions at the Amine Moiety

The primary amine group in (R)-1-(4-bromothiophen-2-yl)ethan-1-amine is a key functional handle for a range of synthetic transformations, including the formation of new carbon-nitrogen and nitrogen-heteroatom bonds.

N-Alkylation and N-Arylation Reactions

The nitrogen atom of the primary amine is nucleophilic and can react with various electrophiles to form N-alkylated and N-arylated derivatives.

N-Alkylation: The direct alkylation of primary amines with alkyl halides can be challenging due to the potential for overalkylation, as the resulting secondary amine is often more nucleophilic than the starting primary amine. masterorganicchemistry.com This can lead to a mixture of mono- and di-alkylated products, and in some cases, the formation of quaternary ammonium (B1175870) salts. masterorganicchemistry.comwikipedia.org For laboratory-scale synthesis, methods for the mono-selective N-alkylation of amines using alkyl halides or alkyl triflates have been developed. researchgate.net Alternative, greener approaches include the use of alcohols as alkylating agents in the presence of a catalyst that activates the hydroxyl group. wikipedia.orgrsc.org

N-Arylation: The Buchwald-Hartwig amination has emerged as a powerful and general method for the synthesis of N-aryl amines from aryl halides. wikipedia.orgorganic-chemistry.org This palladium-catalyzed cross-coupling reaction has been successfully applied to the N-arylation of chiral amines, including those with stereocenters adjacent to the nitrogen atom. nih.govmanchester.ac.uk Importantly, these reactions can often proceed with retention of the chiral integrity of the amine. A chemoenzymatic, one-pot, two-step synthesis of chiral anilines has been demonstrated, combining a biocatalytic amination with a subsequent Buchwald-Hartwig cross-coupling. nih.govmanchester.ac.uk This methodology has been shown to be effective for a range of chiral amines and aryl bromides, achieving good to excellent conversions. nih.govmanchester.ac.uk More recently, a light-driven nickel-catalyzed method has been developed for the stereoretentive C-N coupling of optically active amines with aryl bromides, offering an alternative to palladium-based systems. nih.gov

Table 1: Examples of N-Arylation of Chiral Amines

| Amine Substrate | Aryl Halide | Catalyst System | Product | Conversion/Yield | Reference |

| (R)-1-phenylethanamine | Bromobenzene | Pd₂(dba)₃ / Ligand | (R)-N-phenyl-1-phenylethanamine | High Conversion | nih.govmanchester.ac.uk |

| (R)-α-methyl-4-methoxybenzylamine | 4-Bromotoluene | Pd₂(dba)₃ / Ligand | (R)-N-(p-tolyl)-α-methyl-4-methoxybenzylamine | 90% | nih.govmanchester.ac.uk |

| Chiral amino esters | Various Aryl Bromides | Ni catalyst / light | Chiral N-aryl amino esters | up to 99% ee | nih.gov |

Acylation and Sulfonylation Reactions

N-Acylation: The primary amine of (R)-1-(4-bromothiophen-2-yl)ethan-1-amine readily undergoes acylation with acylating agents such as acyl chlorides or anhydrides to form the corresponding amides. nih.govorientjchem.orgdoubtnut.comvedantu.com This reaction is a fundamental transformation in organic synthesis and is often used for the protection of amine functionalities or for the synthesis of biologically active amide-containing molecules. orientjchem.orgresearchgate.netresearchgate.net The reaction is typically carried out in the presence of a base to neutralize the acidic byproduct. orientjchem.org Catalyst-free N-acylation reactions in environmentally benign solvents like water have also been developed, offering a greener alternative. nih.govorientjchem.org For instance, ethylamine (B1201723) reacts with acetyl chloride to produce N-ethylacetamide. doubtnut.comvedantu.com

N-Sulfonylation: Similarly, reaction with sulfonyl chlorides in the presence of a base affords sulfonamides. libretexts.orgcbijournal.comelectronicsandbooks.com This reaction, often referred to as the Hinsberg test, can be used to differentiate between primary, secondary, and tertiary amines. libretexts.org A variety of catalysts, including cupric oxide, have been shown to efficiently promote the sulfonylation of amines under mild conditions. electronicsandbooks.comresearchgate.net The reaction of anilines with benzenesulfonyl chloride in the presence of a base like triethylamine (B128534) is a common method for the preparation of N-phenylbenzenesulfonamides. cbijournal.com

Table 2: General Conditions for N-Acylation and N-Sulfonylation of Primary Amines

| Reaction | Reagent | Base/Catalyst | Solvent | General Product | Reference |

| N-Acylation | Acetyl Chloride | - | - | N-Alkylacetamide | doubtnut.comvedantu.com |

| N-Acylation | Acetic Anhydride | Catalyst-free | Water | N-Alkylacetamide | orientjchem.org |

| N-Sulfonylation | Benzenesulfonyl Chloride | Triethylamine | THF | N-Alkylbenzenesulfonamide | cbijournal.com |

| N-Sulfonylation | p-Toluenesulfonyl Chloride | Cupric Oxide | Acetonitrile | N-Alkyl-p-toluenesulfonamide | electronicsandbooks.comresearchgate.net |

Formation of Schiff Bases and Related Imine Derivatives

Primary amines, such as (R)-1-(4-bromothiophen-2-yl)ethan-1-amine, react with aldehydes and ketones in a condensation reaction to form imines, also known as Schiff bases. orgoreview.comchemistrysteps.commasterorganicchemistry.comtib.eukhanacademy.org This reversible, acid-catalyzed reaction proceeds through the formation of a carbinolamine intermediate, which then dehydrates to yield the C=N double bond of the imine. orgoreview.comchemistrysteps.com The reaction of 4-bromo-2-methylaniline (B145978) with 4-bromothiophene-2-carbaldehyde in the presence of glacial acetic acid gives the corresponding imine in excellent yield. mdpi.comnih.govresearchgate.net The formation of imines is a crucial step in many biological processes and a versatile transformation in organic synthesis. orgoreview.com

Table 3: Formation of Schiff Bases from Thiophene (B33073) Derivatives

| Amine | Aldehyde/Ketone | Conditions | Product | Yield | Reference |

| 4-Bromo-2-methylaniline | 4-Bromothiophene-2-carbaldehyde | Glacial acetic acid, ethanol | (E)-4-Bromo-N-((4-bromothiophen-2-yl)methylene)-2-methylaniline | 95% | mdpi.comresearchgate.net |

| 4-Bromo-2-methylaniline | 3-Bromothiophene-2-carbaldehyde | Glacial acetic acid, ethanol | (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | 94% | mdpi.comnih.gov |

| Benzaldehyde | Ethylamine | - | N-Benzylideneethanamine | - | masterorganicchemistry.com |

Reactions at the Bromothiophene Core

The bromine atom on the thiophene ring serves as a handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, significantly enhancing the synthetic utility of (R)-1-(4-bromothiophen-2-yl)ethan-1-amine.

Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

The carbon-bromine bond at the 4-position of the thiophene ring is susceptible to palladium-catalyzed cross-coupling reactions. nih.govnih.govyoutube.comyoutube.com

Suzuki Coupling: The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organoboron species with an organic halide in the presence of a palladium catalyst and a base. mdpi.comnih.govresearchgate.netnih.gov Bromothiophenes are effective coupling partners in Suzuki reactions. For instance, the Suzuki coupling of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline with various arylboronic acids in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base such as K₃PO₄ yields the corresponding arylated products in moderate to good yields. mdpi.comnih.gov This demonstrates that the imine functionality can be tolerant of the Suzuki coupling conditions.

Buchwald-Hartwig Amination: While typically used for N-arylation (as discussed in 4.1.1), the Buchwald-Hartwig amination can also be employed to couple an aryl halide with an amine. In the context of (R)-1-(4-bromothiophen-2-yl)ethan-1-amine, the bromo-substituent could potentially undergo coupling with another amine, although this would lead to a more complex, di-amino substituted thiophene derivative. The reaction generally involves a palladium catalyst, a phosphine (B1218219) ligand, and a base. wikipedia.orgorganic-chemistry.orgnih.govmanchester.ac.uk

Table 4: Suzuki Coupling of Bromothiophene Derivatives

| Bromothiophene Substrate | Boronic Acid | Catalyst System | Product | Yield | Reference |

| (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | 3-Chloro-4-fluorophenyl boronic acid | Pd(PPh₃)₄ / K₃PO₄ | Mono- and bis-coupled products | 33-46% | mdpi.comnih.gov |

| (E)-4-Bromo-N-((4-bromothiophen-2-yl)methylene)-2-methylaniline | 3-Chlorophenyl boronic acid | Pd(PPh₃)₄ / K₃PO₄ | (E)-N-((4-(3-Chlorophenyl)thiophen-2-yl)methylene)-3-methyl-[1,1'-biphenyl]-4-amine | 41.5% | mdpi.com |

| N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine | Various arylboronic acids | Pd(PPh₃)₄ / K₃PO₄ | N-([1,1'-biphenyl]-4-yl)-1-(thiophen-2-yl)methanimine derivatives | 58-72% | nih.gov |

Directed Ortho-Metalation and Lithiation

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. uwindsor.cabaranlab.orgresearchgate.net The process involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. uwindsor.cabaranlab.org For π-electron rich heterocycles like thiophene, lithiation preferentially occurs at the C-2 position. uwindsor.ca However, a directing group can influence the site of metalation.

In the case of (R)-1-(4-bromothiophen-2-yl)ethan-1-amine, the primary amine itself is acidic and would be deprotonated by a strong base. To achieve lithiation on the thiophene ring, the amine group must first be protected. A common protecting group that can also act as a DMG is the N-Boc (tert-butoxycarbonyl) group. lookchem.com With the amine protected, for example as an N-Boc derivative, lithiation could potentially be directed to the C-5 position, which is ortho to the C-2 substituent. However, the inherent reactivity of the C-5 position in thiophenes towards lithiation is high. Alternatively, metal-halogen exchange at the C-4 position with an organolithium reagent like n-butyllithium or t-butyllithium could occur, which is often faster than directed lithiation for bromo-substituted aromatics. uwindsor.ca The resulting lithiated species can then be trapped with various electrophiles to introduce new functional groups. The choice of base and reaction conditions is crucial to control the regioselectivity of the lithiation. uwindsor.caharvard.edu

Electrophilic Aromatic Substitution on the Thiophene Ring

The thiophene ring is an electron-rich aromatic system, rendering it susceptible to electrophilic aromatic substitution (EAS). e-bookshelf.denih.gov The regiochemical outcome of such reactions on (R)-1-(4-Bromothiophen-2-yl)ethan-1-amine is dictated by the directing effects of the two existing substituents: the bromo group at the C4 position and the (R)-1-aminoethyl group at the C2 position.

Thiophene itself undergoes electrophilic substitution preferentially at the α-positions (C2 and C5) due to the superior stabilization of the cationic intermediate (the σ-complex). e-bookshelf.dematanginicollege.ac.in When substituents are present, their electronic and steric properties determine the position of further substitution.

The bromo substituent at C4 is a deactivating, ortho, para-directing group. Halogens deactivate the ring towards electrophilic attack due to their inductive electron-withdrawing effect, yet they direct incoming electrophiles to the ortho and para positions through resonance stabilization of the intermediate. In the context of the 4-bromothiophene system, the positions ortho to the bromine are C3 and C5.

The (R)-1-aminoethyl substituent at C2 is generally considered an activating group. The nitrogen's lone pair of electrons can be donated to the aromatic system, increasing its nucleophilicity. However, under the often acidic conditions of EAS reactions, the primary amine is likely to be protonated to form an ammonium salt. An -NH2R⁺ group is strongly deactivating and a meta-director due to its powerful electron-withdrawing inductive effect. In this case, the position meta to the C2 substituent is C4, which is already occupied. The other meta-like position relative to C2 is C5.

Common electrophilic substitution reactions that could be envisaged for this substrate include:

Nitration: Using nitric acid in the presence of a strong acid like sulfuric acid.

Halogenation: For instance, bromination with N-bromosuccinimide (NBS) or chlorination with N-chlorosuccinimide (NCS).

Friedel-Crafts Acylation and Alkylation: These reactions are often challenging on thiophenes, especially when deactivating groups are present, due to the potential for complexation of the Lewis acid catalyst with the sulfur atom and the amine. khanacademy.org

A summary of the directing effects is presented in the table below.

| Substituent | Position | Electronic Effect | Directing Influence |

| Bromo | C4 | Inductively withdrawing, resonance donating (deactivating overall) | ortho, para (to C3 and C5) |

| (R)-1-Aminoethyl (protonated) | C2 | Strongly inductively withdrawing (deactivating) | meta (to C4 and C5) |

Based on this analysis, electrophilic substitution on (R)-1-(4-Bromothiophen-2-yl)ethan-1-amine is predicted to occur preferentially at the C5 position. Experimental verification would be necessary to confirm this outcome.

Ring-Opening and Functionalization of the Thiophene Heterocycle

The thiophene ring, while aromatic, can undergo ring-opening reactions under specific conditions, often involving reductive or oxidative processes. These transformations can lead to the formation of linear, functionalized aliphatic compounds, which can be valuable synthetic intermediates.

General strategies for thiophene ring-opening that could potentially be applied to (R)-1-(4-Bromothiophen-2-yl)ethan-1-amine include:

Reductive Desulfurization: This is a common method for thiophene ring-opening, typically achieved using Raney nickel (Ra-Ni). This reaction would lead to the formation of a linear octane (B31449) derivative, with the stereochemistry at the chiral center potentially being retained or racemized depending on the reaction conditions. The bromine atom would also likely be removed under these reductive conditions.

Oxidative Ring-Opening: Oxidation of the thiophene sulfur to a sulfoxide (B87167) or sulfone can render the ring more susceptible to nucleophilic attack and subsequent ring-opening. However, these reactions can be difficult to control. researchgate.net

Metal-Mediated Ring-Opening: Certain transition metal complexes can insert into the C-S bonds of thiophenes, leading to ring-opened products. researchgate.net

The presence of the amine and bromo substituents on the thiophene ring of (R)-1-(4-Bromothiophen-2-yl)ethan-1-amine could influence the course of these reactions. The amine group may coordinate to metal catalysts or reagents, potentially altering the reactivity or selectivity of the ring-opening process.

Mechanistic Studies of Key Transformations

While specific mechanistic studies for reactions involving (R)-1-(4-Bromothiophen-2-yl)ethan-1-amine are not extensively reported in the literature, we can infer potential mechanistic pathways based on studies of analogous systems.

Investigation of Reaction Pathways in Asymmetric Catalysis

Chiral amines are a cornerstone of asymmetric catalysis, acting as organocatalysts or as chiral ligands for transition metals. (R)-1-(4-Bromothiophen-2-yl)ethan-1-amine, with its stereogenic center adjacent to the nitrogen atom, has the potential to be employed in such catalytic systems.

In the context of organocatalysis, primary amines can react with carbonyl compounds (aldehydes or ketones) to form chiral iminium ions or enamines. These intermediates then participate in stereoselective bond-forming reactions with nucleophiles or electrophiles, respectively. The chiral environment established by the (R)-1-(4-Bromothiophen-2-yl)ethan-1-amine backbone would control the facial selectivity of the subsequent attack, leading to an enantiomerically enriched product.

As a chiral ligand in transition metal catalysis, the amine could coordinate to a metal center. The resulting chiral complex could then catalyze a variety of asymmetric transformations, such as hydrogenations, C-C bond formations, or aminations. acs.orgacs.orgnih.gov The steric and electronic properties of the 4-bromothiophen-2-yl group would play a crucial role in defining the chiral pocket of the catalyst and influencing the enantioselectivity of the reaction. Mechanistic investigations of such catalytic cycles would typically involve a combination of kinetic studies, spectroscopic analysis of intermediates, and computational modeling to elucidate the reaction pathway and the origin of stereoselectivity. researchgate.net

Elucidation of Catalyst-Substrate Interactions

The efficacy of (R)-1-(4-Bromothiophen-2-yl)ethan-1-amine as a chiral catalyst or ligand would critically depend on the nature of the interactions between the catalyst and the substrate(s) in the transition state of the stereodetermining step.

In an organocatalytic scenario involving iminium ion formation, the key interactions would be non-covalent. The bulky 4-bromothiophen-2-yl group would create a sterically hindered environment, directing the approach of the nucleophile to the less hindered face of the iminium ion C=N bond. Hydrogen bonding between the N-H of the iminium ion and the nucleophile or an additive could also play a significant role in organizing the transition state assembly.

When acting as a ligand for a transition metal, the amine nitrogen would be the primary coordination site. The thiophene ring itself could also engage in secondary interactions with the metal or the substrate, for example, through π-stacking or coordination of the sulfur atom. researchgate.net The bromo substituent would primarily exert a steric and electronic influence, modifying the shape and electron density of the chiral pocket around the metal center.

Understanding these interactions is fundamental to rational catalyst design. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography of catalyst-substrate adducts, and Density Functional Theory (DFT) calculations are powerful tools for probing these subtle but crucial interactions that govern the stereochemical outcome of the catalyzed reaction. researchgate.net

Computational and Theoretical Investigations of R 1 4 Bromothiophen 2 Yl Ethan 1 Amine

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to characterizing the molecular and electronic properties of organic compounds. nih.govmdpi.com Methods like B3LYP combined with basis sets such as 6-311G(d,p) are frequently used to model thiophene (B33073) derivatives, providing a balance between computational cost and accuracy. nih.govresearchgate.net Such calculations are essential for understanding the geometry, stability, and spectroscopic properties of the title compound. nih.gov

Electronic Structure Analysis (HOMO-LUMO Energies)

The electronic structure of a molecule is fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability, polarizability, and chemical reactivity. nih.gov A smaller energy gap generally signifies higher chemical reactivity and lower kinetic stability. nih.gov

For thiophene derivatives, the HOMO is often localized over the electron-rich thiophene ring, while the LUMO distribution depends on the nature and position of substituents. While specific HOMO-LUMO energy values for (R)-1-(4-Bromothiophen-2-yl)ethan-1-amine are not available in the cited literature, DFT calculations would be the standard method to determine these parameters and thus predict its electronic behavior.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites. The MEP map illustrates regions of negative electrostatic potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (colored blue), which are prone to nucleophilic attack. nih.gov

Vibrational Frequency Analysis

Theoretical vibrational frequency analysis, typically performed using DFT methods, calculates the frequencies of the fundamental modes of molecular vibration. These calculated frequencies can be correlated with experimental infrared (IR) and Raman spectra, aiding in the assignment of spectral bands to specific molecular motions. researchgate.net A comparison between theoretical and experimental spectra serves to validate the accuracy of the computed molecular structure. researchgate.net For a computed geometry to be confirmed as a true energy minimum, the vibrational analysis must yield no imaginary frequencies.

A theoretical vibrational analysis for (R)-1-(4-Bromothiophen-2-yl)ethan-1-amine would predict characteristic frequencies for N-H stretching and bending in the amine group, C-H stretching of the thiophene ring, and the C-Br stretching mode, among others. While detailed computational studies providing these specific frequencies for the title compound were not found, this method remains a standard procedure for the structural confirmation of newly synthesized thiophene derivatives. mdpi.com

Conformational Landscapes and Energetic Preferences

For flexible molecules like (R)-1-(4-Bromothiophen-2-yl)ethan-1-amine, rotation around single bonds can lead to multiple conformers with different energies. Conformational analysis aims to identify the stable conformers (local minima on the potential energy surface) and determine their relative energies and the energy barriers for interconversion. This information is crucial as the predominant conformation can significantly influence the molecule's physical properties and biological activity. Computational methods are used to scan the potential energy surface by systematically rotating specific dihedral angles and calculating the energy at each step to identify the most stable, low-energy structures.

Prediction of Reactivity and Selectivity in Chemical Reactions

Computational chemistry offers insights into the reactivity of a molecule through the calculation of various reactivity descriptors derived from DFT. researchgate.net Parameters such as the HOMO-LUMO gap, ionization potential, electron affinity, chemical hardness, and global electrophilicity index can quantify and predict a molecule's behavior in chemical reactions. researchgate.net Furthermore, local reactivity indices, such as Fukui functions, can be calculated to predict the most probable sites for nucleophilic or electrophilic attack within the molecule, thereby explaining or predicting regioselectivity in reactions. nih.gov

Modeling of Stereoselective Reaction Mechanisms

As (R)-1-(4-Bromothiophen-2-yl)ethan-1-amine is a chiral amine, it can be used as a substrate, reagent, or catalyst in stereoselective reactions. Computational modeling is a powerful technique for investigating the mechanisms of such reactions. By calculating the energies of reactants, transition states, and products for different reaction pathways, it is possible to determine the most energetically favorable mechanism. This approach can explain the origin of stereoselectivity by comparing the activation energies of transition states leading to different stereoisomeric products. Such studies are vital for the rational design of new synthetic methods and catalysts.

Advanced Spectroscopic and Analytical Characterization

High-Resolution NMR Spectroscopy (1D and 2D techniques)

Specific ¹H and ¹³C NMR spectral data, including chemical shifts, coupling constants, and 2D correlations (such as COSY, HSQC, and HMBC), for "(R)-1-(4-Bromothiophen-2-yl)ethan-1-amine" are not available in the surveyed literature.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

While the molecular formula is known to be C₆H₈BrNS, high-resolution mass spectrometry data confirming the exact mass and fragmentation pattern of "(R)-1-(4-Bromothiophen-2-yl)ethan-1-amine" could not be found.

Infrared and UV-Visible Spectroscopy for Functional Group and Electronic Transitions

Detailed experimental infrared (IR) spectra, which would identify characteristic absorption bands for the amine and bromothiophene functional groups, and UV-Visible spectra, which would describe its electronic transitions, are not publicly documented.

Elemental Analysis for Compositional Verification

No published results from elemental analysis, which would provide the experimental percentages of Carbon, Hydrogen, Nitrogen, and Sulfur to verify the compound's purity and composition, were discovered.

Future Research Perspectives and Methodological Advancements

Development of Novel Enantioselective Synthetic Routes

The efficient and selective synthesis of enantiopure amines is a cornerstone of modern organic chemistry. scilit.com While methods for the preparation of (R)-1-(4-Bromothiophen-2-yl)ethan-1-amine exist, the development of more sustainable, atom-economical, and scalable enantioselective routes remains a key research focus. Future efforts are likely to concentrate on transition metal-catalyzed asymmetric hydrogenation. acs.org This approach, which has seen significant progress for a variety of imines, enamines, and N-heteroaromatic compounds, offers a direct and efficient pathway to chiral amines. acs.org The development of novel iridium or ruthenium-based catalysts with chiral ligands could enable the highly enantioselective hydrogenation of the corresponding ketimine precursor to (R)-1-(4-Bromothiophen-2-yl)ethan-1-amine. acs.orgrsc.org

Another promising avenue is the use of biocatalysis. Engineered enzymes, such as transaminases, can exhibit exceptional enantioselectivity and operate under mild, environmentally benign conditions. The application of rationally designed or computationally optimized transaminases for the asymmetric amination of 1-(4-bromothiophen-2-yl)ethanone could provide a green and highly efficient synthetic route.

Furthermore, the development of novel chiral phase-transfer catalysts could facilitate the asymmetric synthesis of precursors to the target amine. acs.org These catalysts are particularly effective in promoting reactions under mild conditions, which is advantageous for maintaining the integrity of the thiophene (B33073) ring.

Exploration of New Reactivity Modes for the Bromothiophene Amine

The bromine atom on the thiophene ring of (R)-1-(4-Bromothiophen-2-yl)ethan-1-amine offers a versatile handle for a wide range of chemical transformations, particularly palladium-catalyzed cross-coupling reactions. acs.orgjcu.edu.au Future research will likely explore the untapped potential of this functional group to construct novel and complex molecular architectures.

The Suzuki-Miyaura cross-coupling reaction, a powerful tool for C-C bond formation, can be employed to introduce a variety of aryl and heteroaryl substituents at the 4-position of the thiophene ring. nih.govresearchgate.net This would allow for the synthesis of a diverse library of derivatives with potentially interesting biological activities or catalytic properties. Similarly, other palladium-catalyzed reactions, such as the Sonogashira, Heck, and Buchwald-Hartwig amination reactions, could be explored to further expand the chemical space accessible from this chiral building block. anu.edu.au

A particularly interesting area of future research will be to investigate the influence of the chiral ethylamine (B1201723) substituent on the reactivity and selectivity of these cross-coupling reactions. The chiral center could potentially induce diastereoselectivity in subsequent transformations or act as an intramolecular ligand to control the outcome of the catalytic cycle.

Expansion of Applications as a Chiral Scaffold

The unique combination of a chiral amine and a functionalizable thiophene ring makes (R)-1-(4-Bromothiophen-2-yl)ethan-1-amine an attractive scaffold for the development of novel chiral ligands and bioactive molecules. Thiophene derivatives are known to possess a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.goveprajournals.comresearchgate.netnih.gov The incorporation of the chiral amine moiety could lead to the discovery of new drug candidates with improved potency and selectivity.

As a chiral scaffold, this compound can be used to synthesize new classes of ligands for asymmetric catalysis. mdpi.com For instance, derivatization of the amine group or the thiophene ring could lead to the formation of bidentate or tridentate ligands capable of coordinating with various transition metals. These new chiral ligands could find applications in a wide range of asymmetric transformations, such as hydrogenations, hydrosilylations, and C-C bond-forming reactions. The development of chiral polymers based on thiophene derivatives with stereogenic centers is also an emerging area of research with potential applications in materials science. rsc.org

Integration of Machine Learning and AI in Synthetic Pathway Design for Chiral Amines

The fields of machine learning (ML) and artificial intelligence (AI) are beginning to revolutionize organic synthesis by enabling the rapid prediction of reaction outcomes and the design of novel synthetic routes. arxiv.orgnih.govresearchgate.net For the synthesis of chiral amines like (R)-1-(4-Bromothiophen-2-yl)ethan-1-amine, ML models can be trained on large datasets of enantioselective reactions to predict the enantiomeric excess (% ee) for a given catalyst, substrate, and set of reaction conditions. rsc.orgresearchgate.net

Table 1: Application of Machine Learning in Asymmetric Synthesis

| ML/AI Application | Description | Potential Impact on Chiral Amine Synthesis |

|---|---|---|

| Enantioselectivity Prediction | Training models to predict the enantiomeric excess of a reaction based on molecular descriptors of the substrate, catalyst, and reagents. | Faster optimization of reaction conditions for the synthesis of (R)-1-(4-Bromothiophen-2-yl)ethan-1-amine. |

| Reaction Condition Optimization | Using algorithms to explore the multidimensional space of reaction parameters (e.g., temperature, solvent, catalyst loading) to identify the optimal conditions for a desired outcome. | Improved yields and enantioselectivities in the synthesis of chiral amines. |

| De Novo Catalyst Design | Generative models that can propose novel chiral catalyst structures with desired properties. | Discovery of new, highly efficient catalysts for the asymmetric synthesis of thiophene-based chiral amines. |

| Retrosynthesis Planning | AI algorithms that can propose synthetic routes to a target molecule by working backward from the product. | Identification of novel and more efficient synthetic pathways to (R)-1-(4-Bromothiophen-2-yl)ethan-1-amine. |

Advanced Computational Modeling for Mechanism Discovery and Property Prediction

Computational chemistry, particularly density functional theory (DFT), has become an indispensable tool for understanding reaction mechanisms and predicting the properties of molecules. researchgate.netrsc.org For (R)-1-(4-Bromothiophen-2-yl)ethan-1-amine, computational modeling can provide deep insights into the mechanisms of its synthesis and subsequent reactions.

DFT calculations can be used to elucidate the transition state structures and activation energies of key steps in enantioselective catalytic cycles, thereby explaining the origin of enantioselectivity. cuni.cz This understanding can guide the rational design of more effective catalysts. Furthermore, computational methods can be used to predict a wide range of physicochemical properties of the molecule and its derivatives, such as their conformational preferences, electronic properties, and reactivity. This information can be invaluable in the design of new molecules with specific biological activities or material properties.

The combination of computational modeling with experimental studies will be crucial for accelerating the pace of discovery and innovation in the chemistry of (R)-1-(4-Bromothiophen-2-yl)ethan-1-amine and related chiral compounds.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| (R)-1-(4-Bromothiophen-2-yl)ethan-1-amine |

Q & A

Q. What are the common synthetic routes for (R)-1-(4-Bromothiophen-2-yl)ethan-1-amine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves halogenated thiophene precursors. A two-step approach is often employed:

Bromine Substitution : Introduce bromine at the 4-position of thiophene via electrophilic aromatic substitution using Br₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃) .

Amination : Perform a nucleophilic substitution or reductive amination on 4-bromo-2-acetylthiophene. For enantiomeric purity, asymmetric reduction using chiral catalysts (e.g., Ru-BINAP complexes) or enzymatic resolution can be applied .

- Optimization : Monitor reaction progress via TLC or GC-MS. Inert conditions (N₂/Ar) are critical to prevent oxidation of intermediates.

Q. Which analytical techniques are most effective for characterizing the structural and chiral integrity of this compound?

- Methodological Answer :

- Chiral Purity : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® IA) and a mobile phase of hexane/isopropanol (90:10). Compare retention times with racemic standards .

- Structural Confirmation : Combine H/C NMR (to verify bromothiophene and ethylamine groups) and high-resolution mass spectrometry (HRMS) for molecular weight validation. X-ray crystallography (via SHELXL) resolves absolute configuration .

Advanced Research Questions

Q. How can researchers resolve contradictory crystallographic data during structure refinement of (R)-1-(4-Bromothiophen-2-yl)ethan-1-amine derivatives?

- Methodological Answer : Contradictions may arise from twinning or disordered atoms. Strategies include:

- Data Collection : Use high-resolution synchrotron data (≤0.8 Å) to improve electron density maps.

- Refinement Tools : Employ SHELXL’s TWIN/BASF commands for twinned crystals or OLEX2’s disorder modeling for flexible substituents .

- Validation : Cross-check with Hirshfeld surface analysis and PLATON’s ADDSYM to detect missed symmetry .

Q. What strategies optimize bromine substitution in thiophene rings while minimizing byproducts?

- Methodological Answer :

- Regioselectivity : Use directing groups (e.g., methoxy) or meta-directing catalysts (e.g., Pd(OAc)₂) to control bromine placement .

- Byproduct Reduction : Employ flow chemistry for precise temperature control or ultrasound-assisted reactions to enhance homogeneity.

- Monitoring : Real-time FTIR tracks Br₂ consumption; quenching with Na₂S₂O₃ prevents over-bromination .

Q. How can bioactivity contradictions between in vitro and in vivo studies of this compound be systematically addressed?

- Methodological Answer :

- Pharmacokinetic Profiling : Assess metabolic stability using liver microsomes and plasma protein binding assays.

- Target Engagement : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding affinity to biological targets (e.g., GPCRs) .

- In Silico Modeling : Perform molecular dynamics simulations to predict metabolite interactions that may reduce in vivo efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。